beta-Amyloid (31-35)

Descripción

Overview of Amyloid Beta (Aβ) Peptides in Neurodegenerative Contexts

Amyloid-beta (Aβ) peptides are a central focus in the study of neurodegenerative diseases, most notably Alzheimer's disease. wikipedia.orgjournaltxdbu.comfrontiersin.org These peptides, typically 36–43 amino acids in length, are derived from the amyloid precursor protein (APP) through cleavage by β-secretase and γ-secretase. wikipedia.orgfrontiersin.org While Aβ peptides are produced by both neurons and oligodendrocytes in the brain, their accumulation into plaques is a pathological hallmark of Alzheimer's. wikipedia.org It is widely believed that the aggregation of Aβ into soluble oligomers and larger fibrils is a key initiating event in the disease cascade, leading to synaptic dysfunction, neuroinflammation, and eventual neuronal death. frontiersin.orgexplorationpub.com The process begins when Aβ monomers misfold and aggregate, forming "seeds" that induce other Aβ molecules to adopt a similar pathological conformation, a process akin to a prion infection. wikipedia.org These oligomeric forms are considered the most toxic species. wikipedia.org The two primary isoforms implicated in Alzheimer's pathology are Aβ(1-40) and Aβ(1-42). researchgate.netplos.org

Identification and Significance of Aβ(31-35) as a Potent Fragment

Within the full-length Aβ peptide, specific fragments have been identified that retain significant biological activity. One of the most studied of these is the pentapeptide Aβ(31-35).

Research has identified Aβ(31-35) as the shortest sequence of the native amyloid-beta peptide that still exhibits neurotoxic activity. medchemexpress.commedchemexpress.com This highlights the critical nature of this specific amino acid sequence in mediating the pathological effects of the larger Aβ peptide.

Aβ(31-35) is considered a functional cytotoxic domain of the full-length Aβ peptide. medchemexpress.comglpbio.com Studies have shown that this fragment can induce neurodegeneration in cultured rat cerebellar granule cells through mechanisms involving the expression of the bax gene and the activation of caspase-3. medchemexpress.com Furthermore, Aβ(31-35) has been shown to increase the phosphorylation of Aβ(1-40) and enhance the activity of cyclin-dependent kinase-1 (CDK-1). medchemexpress.com The cytotoxicity of Aβ(31-35) has been observed in various neuronal cell lines. medchemexpress.com

The Aβ(25-35) fragment is another widely studied neurotoxic fragment of the full-length Aβ peptide. researchgate.netacs.org While both Aβ(31-35) and Aβ(25-35) are neurotoxic, they appear to act through different mechanisms. acs.orgtorvergata.it Aβ(31-35) has been shown to induce cell death via an apoptotic pathway, characterized by caspase activation and DNA fragmentation. acs.orgtorvergata.it In contrast, Aβ(25-35) induces neurotoxicity primarily by affecting adherent cell count without the classic biochemical markers of apoptosis. acs.orgtorvergata.it

The neurotoxicity of both peptides appears to be dependent on the redox state of the methionine-35 residue. researchgate.netnih.gov Oxidation of this residue has been shown to reduce the toxic and pro-apoptotic effects of both fragments. uni-konstanz.de Furthermore, substitution of methionine-35 with norleucine inhibits the apoptotic effects of both Aβ(31-35) and Aβ(25-35). researchgate.net

In terms of aggregation, Aβ(25-35) is known to aggregate rapidly, forming β-sheet fibrils, while Aβ(31-35) has a lower tendency to form such clusters. rsc.orgias.ac.in Despite this, both monomeric forms of the peptides are considered to be strongly neurotoxic. researchgate.netnih.gov

Studies on cultured rat cortical neurons have shown that the neurotoxicity induced by Aβ(31-35) is similar to that of Aβ(25-35), with both causing direct neurotoxic and apoptotic effects. nih.gov Both fragments have also been found to potentiate long-term depression in the hippocampus, a form of synaptic plasticity, which may contribute to the cognitive deficits seen in Alzheimer's disease. nih.gov

Comparative Activity of Aβ(31-35) and Aβ(25-35) Fragments

| Feature | Aβ(31-35) | Aβ(25-35) |

|---|---|---|

| Primary Neurotoxic Mechanism | Induces apoptosis via caspase activation and DNA fragmentation. acs.orgtorvergata.it | Affects adherent cell count without typical apoptotic features. acs.orgtorvergata.it |

| Aggregation Tendency | Low tendency to aggregate. rsc.org | High tendency to rapidly form β-sheet fibrils. rsc.orgias.ac.in |

| Dependence on Methionine-35 | Toxicity is dependent on the redox state of Met-35. researchgate.netnih.gov | Toxicity is also dependent on the redox state of Met-35. researchgate.netnih.gov |

| Effect on Long-Term Depression | Potentiates LFS-induced hippocampal LTD. nih.gov | Potentiates LFS-induced hippocampal LTD. nih.gov |

| Neurotoxicity in Monomeric Form | Strongly neurotoxic as a monomer. researchgate.netnih.gov | Strongly neurotoxic as a monomer. researchgate.netnih.gov |

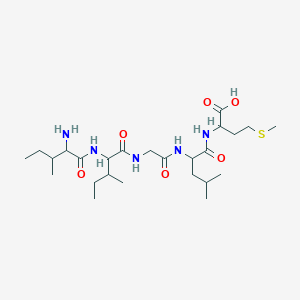

Structure

2D Structure

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Research of Aβ 31 35 Induced Cellular Dysfunction

Investigations into Aβ(31-35) Neurotoxicity at the Cellular Level

Caspase Activation

Impact on Neuronal Viability

The culmination of the apoptotic processes initiated by Aβ(31-35) is a significant reduction in neuronal viability. cambridge.orgmdpi.com Studies have consistently demonstrated that exposure to Aβ(31-35) leads to a time-dependent decrease in the survival of cultured neurons, including primary cortical neurons and cerebellar granule cells. cambridge.orgnih.gov Assays measuring metabolic activity, such as the MTT or MTS assay, show a marked decline in cell viability following treatment with the peptide. torvergata.itcambridge.orgmdpi.com This loss of viability is a direct consequence of the peptide's neurotoxic properties and its ability to trigger programmed cell death. mdpi.comeuropeanreview.org The sequence 31-35 has been identified as an effective active center responsible for the cytotoxicity observed with the full-length Aβ protein. nih.gov

| Study Focus | Observation | Experimental Model | References |

|---|---|---|---|

| Neuronal Viability | Aβ(31-35) significantly decreases cell viability in a time-dependent manner. | Rat Cultured Cortical Neurons | cambridge.org |

| Neurotoxicity | Aβ(31-35) induces neurotoxicity, evaluated by MTS reduction assay and cell counts. | PC12 Cells | torvergata.it |

| Cytotoxicity | Pretreatment with an anti-Aβ(31-35) antibody dose-dependently prevents Aβ1-42-induced cytotoxicity. | Cultured Primary Cortical Neurons | nih.gov |

| Cell Survival | Aβ(31-35) reduces cell survival, which can be protected against by certain compounds. | Rat Cultured Cortical Neurons | cambridge.org |

Association with Synaptic Dysfunction and Neuronal Loss

Beyond inducing direct cell death, Aβ peptides, including fragments like Aβ(31-35), are strongly associated with synaptic dysfunction, which is considered a key early event in the pathology of Alzheimer's disease. mdpi.comfrontiersin.org The loss of synapses correlates more strongly with cognitive decline than neuronal loss itself. frontiersin.orgnih.gov Aβ(31-35) has been shown to impair synaptic plasticity, a fundamental process for learning and memory. researchgate.net Specifically, research has demonstrated that Aβ(31-35) can suppress long-term potentiation (LTP), a form of synaptic strengthening, and potentiate long-term depression (LTD), a form of synaptic weakening, in the hippocampus. researchgate.net This disruption of synaptic function, driven by events like caspase activation, ultimately contributes to the progressive loss of neurons and the associated cognitive deficits. mdpi.comelifesciences.orgresearchgate.net

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The Aβ(31-35) fragment has been shown to disrupt this delicate balance, favoring processes that weaken synaptic connections.

Potentiation of Long-Term Depression (LTD) in Hippocampal Regions

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. Studies have demonstrated that Aβ(31-35) can potentiate LTD in the CA1 region of the hippocampus, a brain area crucial for memory formation. nih.govresearchgate.net Research in rats has shown that pretreatment with Aβ(31-35) dose-dependently strengthens the induction of LTD by low-frequency stimulation (LFS). nih.govresearchgate.net This enhancement of LTD, alongside the suppression of its counterpart, long-term potentiation, is thought to contribute significantly to the cognitive impairment seen in Alzheimer's disease. researchgate.net

Suppression of Long-Term Potentiation (LTP)

Conversely, long-term potentiation (LTP), the long-lasting enhancement in signal transmission between two neurons, is crucial for memory consolidation. The Aβ(31-35) fragment has been found to suppress LTP in the hippocampal CA1 region. capes.gov.br In vivo studies in rats have shown that Aβ(31-35) significantly inhibits the induction of LTP by high-frequency stimulation (HFS) in a dose- and time-dependent manner. capes.gov.br This suppressive effect on LTP is a key mechanism through which Aβ fragments are thought to impair cognitive function. nih.govresearchgate.net Interestingly, this suppression of LTP by Aβ(31-35) does not appear to involve presynaptic processes, as it does not significantly affect paired-pulse facilitation (PPF). capes.gov.br

Role of Aβ(31-35) in Mitochondrial Pathophysiology

Mitochondria, the powerhouses of the cell, are critical for neuronal function and survival. A growing body of evidence indicates that Aβ(31-35) directly targets these organelles, leading to significant dysfunction.

Aβ(31-35) Interactions with Mitochondria

The Aβ(31-35) peptide has been shown to directly interact with and accumulate within mitochondria. researchgate.netnih.gov This interaction is a critical step in its neurotoxic cascade. Studies on isolated rat brain mitochondria have revealed that exposure to Aβ(31-35) leads to several detrimental effects, including the release of cytochrome c and mitochondrial swelling. researchgate.netnih.gov These events are indicative of damage to the mitochondrial membranes and can trigger apoptotic cell death pathways. researchgate.netnih.gov The toxicity of Aβ(31-35) in this context appears to be dependent on the redox state of its methionine-35 residue. researchgate.netnih.gov

Impairment of Mitochondrial Bioenergetics

The interaction of Aβ(31-35) with mitochondria has profound consequences for cellular energy metabolism.

A key indicator of mitochondrial function is the rate of oxygen consumption during oxidative phosphorylation. Research has demonstrated that Aβ(31-35) significantly reduces mitochondrial oxygen consumption in isolated rat brain mitochondria. researchgate.netnih.gov This reduction in respiratory capacity points to a direct impairment of the electron transport chain, the primary machinery for ATP production. researchgate.netnih.gov

| Parameter | Effect of Aβ(31-35) | Reference |

| Long-Term Depression (LTD) | Potentiation | nih.govresearchgate.net |

| Long-Term Potentiation (LTP) | Suppression | capes.gov.br |

| Cytochrome c Release | Induction | researchgate.netnih.gov |

| Mitochondrial Swelling | Induction | researchgate.netnih.gov |

| Mitochondrial Oxygen Consumption | Reduction | researchgate.netnih.gov |

Interference with Electron Transport Chain Processes, Specifically Complex IV

The electron transport chain (ETC) is fundamental to cellular energy production. Evidence indicates that Aβ peptides can disrupt the ETC, with a notable impact on Complex IV (cytochrome c oxidase). nih.govactanaturae.ru Aβ accumulation can hinder the activity of ETC complexes. actanaturae.ru Specifically, Aβ-dependent deregulation of Complex IV has been observed, impairing its function at both the protein and activity level. nih.gov This interference reduces the translocation of hydrogen from the mitochondrial matrix to the intermembrane space, which is a crucial step in generating the proton gradient for ATP synthesis. nih.govuq.edu.au The impairment of Complex IV by Aβ fragments contributes directly to the decline in mitochondrial energy homeostasis. nih.gov

Decreased Mitochondrial Membrane Potential

A hallmark of mitochondrial dysfunction is the loss of the mitochondrial membrane potential (ΔΨm). mdpi.com The Aβ(31-35) fragment has been shown to cause a significant decrease in this potential in cultured rat cortical neurons. nih.gov Studies using laser scanning confocal microscopy have demonstrated that neurons treated with Aβ(31-35) exhibit significantly lower fluorescence intensity of mitochondrial membrane potential probes compared to control groups, indicating depolarization. nih.gov This loss of ΔΨm is a critical event, as it reflects compromised mitochondrial health and is closely linked to the initiation of apoptosis. researchgate.netmdpi.com The Aβ(25-35) peptide, which shares mechanistic similarities, also induces a loss of mitochondrial transmembrane potential through the opening of the mitochondrial permeability transition pore. researchgate.net

| Treatment Group | Relative Fluorescence Intensity (Mitochondrial Membrane Potential) |

|---|---|

| Control | 4.280 ± 0.358 |

| Aβ(31-35) | 2.806 ± 0.203 |

Data derived from a study on cultured rat cortical neurons, showing a significant decrease in mitochondrial membrane potential after exposure to Aβ(31-35). nih.gov

Alterations in Mitochondrial Morphology

Exposure to Aβ peptides can lead to significant changes in the physical structure of mitochondria. nih.gov While direct studies on Aβ(31-35) are specific, research on related Aβ fragments shows effects such as mitochondrial swelling and fragmentation. nih.govplos.orgnih.gov For instance, the Aβ(25-35) peptide has been found to induce morphological changes, including mitochondrial swelling. nih.gov These structural alterations, such as damage to mitochondrial cristae, are a visual indicator of underlying mitochondrial distress and dysfunction. frontiersin.org

Induction of Mitochondrial Permeability Transition Pore (PTP) Opening

The mitochondrial permeability transition pore (mPTP) is a protein complex whose opening can lead to mitochondrial swelling, dissipation of the inner membrane potential, and the release of apoptotic factors. imrpress.com Aggregated forms of β-amyloid have been shown to directly induce the opening of the mPTP in isolated brain mitochondria. mdpi.com The administration of the related Aβ(25-35) fragment triggers mPTP formation, which is accompanied by mitochondrial oxidative stress. This event is a critical step in the pathway leading to cell death, as it compromises the integrity of the mitochondrial membranes. researchgate.netimrpress.com The interaction between Aβ and cyclophilin D, a key regulator of the mPTP, can trigger or enhance the pore's formation, exacerbating mitochondrial and neuronal dysfunction.

Aβ(31-35) Contribution to Oxidative Stress

One of the primary mechanisms of Aβ-induced toxicity is the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. researchgate.netuky.edu

Generation of Reactive Oxygen Species (ROS)

The Aβ(31-35) peptide is known to induce the production of reactive oxygen species (ROS). researchgate.netnih.gov The methionine residue at position 35 is considered critical for the oxidative stress and neurotoxic properties of Aβ peptides. uky.edujcu.cz Studies have shown that Aβ fragments can generate oxygen-dependent free radicals that lead to cellular damage. acs.org The generation of ROS by Aβ peptides has been demonstrated in various experimental systems, including neuronal cultures and synaptosomes, often measured by techniques like dichlorofluorescein-dependent fluorescence. researchgate.netuky.edu This increased ROS production is a central element of Aβ's toxicity, linking mitochondrial dysfunction to broader cellular damage. mdpi.comnih.gov

Lipid Peroxidation and Protein Oxidation

| Biomarker | Observation Linked to Aβ Exposure | Reference |

|---|---|---|

| Malondialdehyde (MDA) | Highly reactive byproduct of lipid peroxidation found at higher levels. | mdpi.com |

| 4-hydroxynonenal (4-HNE) | Major product of lipid peroxidation produced by Aβ-associated free radicals. | acs.orgmdpi.com |

| Protein Carbonyls | Formed from the oxidation of proteins. | mdpi.com |

Table summarizing key byproducts of lipid and protein oxidation associated with Aβ-induced oxidative stress.

Enzymatic Alterations

The interaction of Aβ(31-35) with cellular enzymes is a critical aspect of its toxicity. These interactions can lead to a cascade of events that disrupt normal cellular function and contribute to cell death.

Research has shown that Aβ(31-35) can directly interact with and inhibit the activity of catalase, a crucial antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂). nih.govnih.gov In a study using human red blood cells as a model system, exposure to Aβ(31-35) resulted in a significant inhibition of catalase activity. nih.gov This inhibition is believed to be a selective toxic event, as other related enzymes were not affected. nih.gov The accumulation of H₂O₂ due to decreased catalase activity can lead to increased oxidative stress, a key factor in Aβ-induced cellular damage. nih.gov Interestingly, the oxidation state of the methionine residue at position 35 (Met-35) of the peptide is crucial for this inhibitory effect. When Met-35 is oxidized, the peptide's ability to inhibit catalase is reduced. nih.gov

Table 1: Effect of Aβ(31-35) and its Oxidized Form on Cellular Enzymes

| Compound | Effect on Catalase Activity | Effect on Pentose (B10789219) Phosphate (B84403) Pathway |

|---|---|---|

| Aβ(31-35) | Significant inhibition nih.gov | Marked stimulation (~45%) nih.govresearchgate.netcnr.it |

| Aβ(31-35) with oxidized Met-35 | Lower inhibition compared to Aβ(31-35) nih.gov | Slight activation (~19%) nih.gov |

Inhibition of Catalase Activity

Impact on Cellular Signaling and Homeostasis

Beyond direct enzymatic interactions, Aβ(31-35) profoundly affects cellular signaling cascades and the maintenance of ionic balance, further contributing to its cytotoxicity.

Studies have demonstrated that Aβ fragments containing the cytotoxic 31-35 region can increase the activity of cyclin-dependent kinase-1 (CDK-1). westminster.ac.uknih.gov In a cell-free system, these cytotoxic Aβ fragments were shown to enhance the phosphorylation of known CDK-1 substrates. westminster.ac.uknih.gov This increased CDK-1 activity is significant as CDK enzymes are implicated in the pathological processes of Alzheimer's disease. westminster.ac.uknih.gov Furthermore, the cytotoxic effects of peptides containing the Aβ(31-35) sequence in differentiated human teratocarcinoma cell line, Ntera 2/cl-D1 (NT-2) neurons, can be prevented by the CDK-1 inhibitor olomoucine. medchemexpress.comwestminster.ac.uk This indicates a direct link between Aβ(31-35)-induced CDK-1 activation and subsequent neurotoxicity. westminster.ac.uk

The mechanism by which Aβ(31-35) enhances CDK-1 activity appears to involve direct interactions with its regulatory partner, Cyclin B1. westminster.ac.uknih.gov Research has shown that Aβ peptides can bind to Cyclin B1. westminster.ac.uknih.gov Specifically, Aβ fragments that include the toxic 31-35 region can inhibit the binding of biotinylated Aβ to Cyclin B1, suggesting a competitive interaction. westminster.ac.uknih.gov This interaction between Aβ and Cyclin B1 is proposed as a potential mechanism underlying the cytotoxic effects of the Aβ peptide. westminster.ac.uknih.gov

Aβ(31-35) has been shown to disrupt intracellular calcium (Ca²⁺) homeostasis, a central mechanism of its neurotoxicity. nih.gov Exposure of cultured cortical neurons to Aβ(31-35) leads to an elevation of intracellular Ca²⁺ levels. nih.gov While some studies using human platelets did not observe an effect of Aβ(31-35) on Ca²⁺ response, other research on human cortical neurons has shown that Aβ peptides can destabilize neuronal calcium regulation. nih.govcapes.gov.br This destabilization renders neurons more vulnerable to stimuli that elevate intracellular calcium. nih.gov Direct measurements have confirmed that Aβ peptides can increase resting calcium levels and enhance calcium responses to other stimuli. nih.gov The disruption of calcium homeostasis induced by Aβ(31-35) is considered a fundamental basis for its neurotoxic effects in cultured cortical neurons. nih.gov The redox state of the methionine-35 residue is also critical in this process, with the reduced form of the peptide being more capable of disrupting Ca²⁺ homeostasis. researchgate.net

Table 2: Impact of Aβ(31-35) on Cellular Signaling and Homeostasis

| Cellular Process | Effect of Aβ(31-35) | Key Findings |

|---|---|---|

| CDK-1 Activity | Increased | Enhances phosphorylation of CDK-1 substrates. westminster.ac.uknih.gov Cytotoxicity is preventable by CDK-1 inhibitors. medchemexpress.comwestminster.ac.uk |

| Cyclin B1 Binding | Inhibits Aβ binding | Competitively inhibits the binding of biotinylated Aβ to Cyclin B1. westminster.ac.uknih.gov |

| Intracellular Calcium | Dysregulated | Elevates intracellular Ca²⁺ levels in cortical neurons. nih.gov Increases resting Ca²⁺ and enhances Ca²⁺ responses. nih.gov |

Mechanisms of Excitotoxicity

Excitotoxicity, a process of neuronal damage triggered by the excessive stimulation of neurotransmitter receptors, is a key mechanism of Aβ-induced cellular dysfunction. While direct research on the excitotoxic mechanisms of the Aβ(31-35) fragment is less extensive than for longer Aβ peptides, the existing body of evidence points towards its involvement in pathways that disrupt normal glutamatergic neurotransmission.

Aβ peptides, in general, are known to induce excitotoxicity through their interaction with N-methyl-D-aspartate receptors (NMDARs). frontiersin.org This interaction can lead to an aberrant influx of calcium ions (Ca2+), resulting in Ca2+ dyshomeostasis and the subsequent activation of downstream neurotoxic cascades. frontiersin.orgfrontiersin.org Studies on related Aβ fragments, such as Aβ(25-35), have demonstrated that their neurotoxicity is mediated by the activation of glutamate (B1630785) receptors, leading to a sustained increase in intracellular Ca2+ and the generation of reactive oxygen species (ROS). jbtr.or.kr This process can be mitigated by NMDA receptor antagonists like memantine, which suggests a direct role for these receptors in mediating the toxic effects. oatext.com

Furthermore, Aβ oligomers can disrupt the glutamate cycle by impairing glutamate uptake by astrocytes, leading to an accumulation of glutamate in the synaptic cleft. frontiersin.orgneurosci.cn This excess glutamate can overstimulate extrasynaptic NMDARs, which are strongly coupled to cell death pathways. neurosci.cn The activation of these receptors can trigger a cascade of events including mitochondrial dysfunction and the activation of caspases, ultimately leading to neuronal apoptosis. nih.gov Although specific studies isolating the Aβ(31-35) fragment's role in these precise excitotoxic mechanisms are limited, its known neurotoxic and pro-apoptotic properties suggest it likely contributes to cellular dysfunction through similar NMDAR-dependent pathways. researchgate.netnih.gov

Activation of Cell Death Pathways Beyond Apoptosis (e.g., PANoptosis)

Recent research has identified a novel, integrated form of programmed cell death known as PANoptosis, which incorporates features of pyroptosis, apoptosis, and necroptosis. This inflammatory cell death cascade is regulated by a multi-protein complex termed the PANoptosome. frontiersin.orgmdpi.com The activation of PANoptosis has been implicated in the neuroinflammation and neurodegeneration seen in Alzheimer's disease. mdpi.com

The primary drivers for PANoptosis activation in the context of neurodegeneration are often Aβ oligomers. frontiersin.org These oligomers can trigger the assembly of the NLRP3 inflammasome, a key component of the PANoptosome, leading to the activation of caspase-1 and the release of pro-inflammatory cytokines. nih.gov In neurodegenerative models, Aβ has been shown to activate the NLRP3-PANoptosome, which then recruits caspases that mediate both pyroptotic and apoptotic cell death pathways. nih.gov

Currently, there is a lack of direct experimental evidence specifically linking the Aβ(31-35) fragment to the activation of PANoptosis. The existing research on PANoptosis in Alzheimer's disease has predominantly focused on the effects of larger Aβ oligomers. frontiersin.org However, given that Aβ(31-35) is known to induce apoptosis and shares toxic properties with other Aβ fragments, it is plausible that it could contribute to the broader inflammatory and cell death pathways encompassed by PANoptosis. torvergata.itresearchgate.net Further investigation is required to elucidate the specific role, if any, of the Aβ(31-35) fragment in initiating this complex cell death program.

Aβ(31-35) Interactions with Cellular Membranes

The interaction of Aβ peptides with cellular membranes is a critical step in their pathological cascade, leading to aggregation, pore formation, and ultimately, cell death.

Peptide Entry into Cells

Evidence suggests that the Aβ(31-35) peptide can be internalized by neuronal cells. torvergata.it The process of entry is thought to be a prerequisite for at least some of its toxic effects, as intracellular Aβ can directly interact with and damage organelles such as mitochondria. torvergata.it Studies comparing Aβ(31-35) with the Aβ(25-35) fragment indicate that differences in their neurotoxic profiles may stem from their varying abilities to be internalized. torvergata.it

The precise mechanism of Aβ(31-35) entry is not fully elucidated, but a receptor-mediated mechanism has been proposed. torvergata.it For Aβ in general, several receptors and cell surface proteins have been implicated in its uptake, including the LRP1 (low-density lipoprotein receptor-related protein 1) and glutamate receptors. nih.goven-journal.org It is plausible that soluble Aβ(31-35) utilizes a similar receptor-mediated endocytic pathway to gain access to the intracellular environment. torvergata.it

Role of Lipid Bilayers in Aggregation and Toxicity

The composition of the lipid bilayer plays a significant role in the aggregation and toxicity of Aβ peptides. mdpi.comfrontiersin.org Cell membranes can act as catalytic surfaces, promoting the conformational changes and self-assembly of Aβ into toxic aggregates. mdpi.com These interactions are driven by a combination of electrostatic and hydrophobic forces. mdpi.com

Specific lipid components, such as gangliosides and cholesterol, which are enriched in lipid rafts, are believed to be key players in this process. mdpi.comfrontiersin.org Cholesterol, in particular, has been shown to facilitate the aggregation of Aβ at physiologically low concentrations. frontiersin.org While some studies on Aβ(25-35) suggest that the peptide can intercalate into the lipid bilayer only in the absence of cholesterol, others indicate that cholesterol is crucial for the formation of Aβ-induced pores. frontiersin.org The presence of negatively charged phospholipids (B1166683) can also accelerate amyloid growth on the membrane surface. mdpi.com The interaction of Aβ with the lipid bilayer can lead to membrane disruption through various proposed mechanisms, including a "carpeting" effect, detergent-like action, and the formation of pores. frontiersin.orgfrontiersin.org Aβ fibrils formed in the presence of GM1-enriched membranes have been found to be more toxic than those formed in an aqueous solution. mdpi.com

Proposed Formation of Ion Channels Across Neuronal Membranes

A primary mechanism by which Aβ peptides are thought to exert their toxicity is through the formation of ion-permeable pores or channels in neuronal membranes. mdpi.comfrontiersin.org This "channel hypothesis" posits that the unregulated influx of ions, particularly Ca2+, through these channels disrupts cellular homeostasis and triggers neurotoxic events. wikipedia.org

Notably, the Aβ(31-35) fragment has been directly shown to form ion channels in membrane patches excised from rat hippocampal neurons. nih.gov These channels are cation-selective and sensitive to blockage by zinc (Zn2+) and cadmium (Cd2+). nih.gov Research has demonstrated that the application of Aβ(31-35) can induce spontaneous electrical currents in previously silent membrane patches. nih.gov This suggests that Aβ(31-35) may represent one of the shortest active sequences of the full-length Aβ peptide capable of forming such ion channels. nih.gov

Interactive Data Table: Properties of Aβ(31-35) Induced Ion Channels

| Property | Finding | Source |

| Channel Formation | Aβ(31-35) can insert into membrane patches from either the inner or outer side to form channels. | nih.gov |

| Ion Selectivity | The channels formed are cation-selective, with a permeability ratio of P(Cs)/P(Cl) = 23. | nih.gov |

| Conductance | Recorded conductance levels vary, ranging from 25 to 500 picosiemens (pS). | nih.gov |

| Blockers | Channel activity is reversibly blocked by Zinc chloride (ZnCl2) and Cadmium chloride (CdCl2). | nih.gov |

Structural Characterization and Aggregation Dynamics of Aβ 31 35

Conformational Analysis of Aβ(31-35)

The conformation of Aβ(31-35) is highly dependent on its environment, transitioning between different secondary structures.

Beta-Sheet Structure Formation

In various states, including dried films from solubilized preparations, Aβ(31-35) readily adopts a β-sheet conformation. nih.govresearchgate.net This propensity for β-sheet formation is a hallmark of amyloidogenic peptides and is considered a critical step in the aggregation process. nih.govaging-us.com Studies have shown that even short segments of Aβ, such as the 30-35 fragment, can form microcrystals with parallel, in-register β-sheet structures. pnas.org The formation of these β-sheets is driven by intermolecular hydrogen bonding. researchgate.net

Presence of Reverse Turn at Gly33 and Intramolecular Hydrogen Bonding

X-ray diffraction studies have revealed a key structural feature within the Aβ(31-35) peptide: a reverse turn centered at the Gly33 residue. nih.govresearchgate.net This turn facilitates the formation of an antiparallel β-sheet structure through intramolecular hydrogen bonding. nih.govresearchgate.net This specific conformation is thought to be crucial for its biological activity and interaction with other molecules. The presence of this turn has been consistently observed in structural analyses of Aβ(31-35) and related fragments. nih.govresearchgate.net

Transmembrane Helix Conformation in Lipid Environments

In lipid environments, such as cell membranes, the conformational landscape of amyloid peptides, including fragments like Aβ(31-35), can shift. While β-sheet structures are predominant in aqueous environments and fibrillar aggregates, a transmembrane α-helical conformation can be adopted within lipid bilayers. nih.govpnas.org The interaction with lipids can modulate the secondary structure, and in some cases, an α-helical conformation is observed, which may be relevant to the peptide's interaction with and disruption of cell membranes. frontiersin.orgnsr-jinr.ru However, even on the membrane surface, Aβ can form β-sheet structures. frontiersin.org

Aggregation Properties and Fibrillogenesis

Aβ(31-35) exhibits a strong tendency to self-assemble into larger aggregates, a process central to the formation of amyloid plaques.

Propensity for Fibril Formation

The Aβ(31-35) fragment has a notable propensity to form fibrils, which are the characteristic hallmark of amyloid deposits. nih.govpnas.org This tendency is attributed to its hydrophobic nature and its inherent ability to adopt a β-sheet conformation, which serves as the building block for fibrillar structures. acs.orgresearchgate.net The aggregation process is complex, involving the formation of various intermediate species, including oligomers and protofibrils, before the mature fibrils are formed. researchgate.netacs.org

Kinetics and Thermodynamics of Aggregation

The aggregation of amyloid peptides is a thermodynamically favorable process, driven by factors such as hydrophobic interactions and the formation of a stable cross-β-sheet core. pnas.orgcam.ac.uk The kinetics of aggregation typically follow a nucleation-dependent polymerization model, characterized by a lag phase (nucleation), followed by an exponential growth phase (elongation), and finally a plateau phase where the equilibrium between monomers and fibrils is reached. ias.ac.innih.gov The rate of aggregation and the length of the lag phase are dependent on factors such as peptide concentration, pH, and temperature. ias.ac.innih.govpnas.org For instance, studies on Aβ(25-35) have shown that aggregation is faster at physiological pH (7.4) compared to acidic pH (3.0), and the aggregates formed at physiological pH are competent to seed further fibril formation. ias.ac.in

Interactive Data Table: Structural and Aggregation Properties of Aβ(31-35)

| Property | Finding | Method(s) |

| Predominant Secondary Structure | β-sheet | X-ray Diffraction, Electron Microscopy |

| Key Structural Motif | Reverse turn at Gly33 | X-ray Diffraction |

| Hydrogen Bonding | Intramolecular (in reverse turn), Intermolecular (in β-sheets) | X-ray Diffraction |

| Conformation in Lipids | Can adopt α-helical conformation | Circular Dichroism, NMR Spectroscopy |

| Aggregation Propensity | High, forms fibrils | Electron Microscopy, Thioflavin T Assay |

| Aggregation Kinetics | Nucleation-dependent polymerization | Thioflavin T Assay, Light Scattering |

Comparison of Aggregation with Full-Length Aβ and Other Fragments

The aggregation behavior of Aβ(31-35) provides valuable insights when compared to full-length Aβ and other fragments. While full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), undergo a complex aggregation process to form large amyloid fibrils, shorter fragments can exhibit distinct aggregation propensities.

Studies have shown that fragments containing the regions of residues 17-20 or 30-35 are important for promoting the aggregation of the full-length Aβ peptide. researchgate.net Aβ(25-35), a slightly longer fragment that includes the Aβ(31-35) sequence, has been observed to increase both the rate and the extent of aggregation of Aβ(1-40). researchgate.net This enhancement is primarily due to an increased formation of oligomers and protofibrils rather than large fibrils. researchgate.net When incubated alone, Aβ(25-35) also forms aggregates and long, thin filaments. researchgate.net

The aggregation kinetics of Aβ fragments can vary significantly. For instance, Aβ(29-42) and Aβ(30-42) aggregate much faster than Aβ(31-42) and Aβ(33-42). nih.gov Interestingly, Aβ(30-40) aggregates more slowly than the Aβ42 C-terminal fragments, highlighting the significant role of the Ile41-Ala42 dipeptide in promoting aggregation. nih.gov While Aβ(31-35) itself can aggregate, some studies with similar fragments like Aβ(31-35)-NH2 have shown no aggregation even after several days. nih.gov This suggests that even minor modifications can significantly alter aggregation propensity.

| Peptide Fragment | Observed Aggregation Behavior | Reference |

|---|---|---|

| Aβ(31-35) | Can form aggregates; some modified forms show no aggregation. | nih.gov |

| Aβ(25-35) | Enhances Aβ(1-40) aggregation by promoting oligomers and protofibrils. Forms aggregates and thin filaments when alone. | researchgate.net |

| Aβ(29-42) / Aβ(30-42) | Aggregate substantially faster than Aβ(31-42) and Aβ(33-42). | nih.gov |

| Aβ(30-40) | Aggregates more slowly than Aβ42 C-terminal fragments. | nih.gov |

Influence of Environmental Factors on Aggregation (e.g., lipid bilayers, hydrophobicity)

The aggregation of Aβ peptides, including the Aβ(31-35) fragment, is highly sensitive to environmental conditions. Factors such as pH, temperature, ionic strength, and the presence of lipid bilayers can significantly influence the aggregation pathway. oup.compnas.orgnih.gov

The hydrophobicity of the peptide and its environment is a major determinant of the aggregation process. ias.ac.inacs.org The hydrophobic C-terminal region of Aβ, which includes the 31-35 sequence, plays a crucial role in initiating and driving aggregation. acs.org The competition between hydrophobic interactions and hydrogen bonding is a key factor in determining whether ordered aggregates will form. ias.ac.in

Lipid bilayers, which mimic cell membranes, provide a surface that can facilitate Aβ aggregation. Studies have shown that Aβ fragments can interact with lipid bilayers, leading to distinct aggregate morphologies compared to those formed in solution. nsf.gov For example, Aβ fragments containing the hydrophobic core, including the region encompassing Aβ(31-35), can aggregate into various fibrillar structures and disrupt the bilayer structure. nsf.gov

The pH of the environment also plays a critical role. oup.compnas.org Lower pH, similar to that found in endosomes where Aβ is processed, can promote the formation of toxic Aβ aggregates. oup.compnas.org Changes in pH can alter the protonation state of amino acid residues, affecting the electrostatic interactions that influence aggregation. acs.org Furthermore, an increase in ionic strength can accelerate the nucleation rate by stabilizing charged side chains and reducing electrostatic repulsion between peptide molecules. bmbreports.org

Role of Methionine-35 in Structure and Aggregation

Significance of Methionine-35 (Met-35) in Peptide Sequence

Methionine-35 (Met-35) is a pivotal amino acid residue within the Aβ sequence, and its presence in fragments like Aβ(31-35) and Aβ(25-35) is critical to their neurotoxic properties. researchgate.netresearchgate.netmedchemexpress.commedscimonit.com The redox state of Met-35 appears to be a key determinant in the peptide's ability to induce cellular damage and trigger apoptotic signals. researchgate.netnih.gov The methionine residue is located at the C-terminus of these fragments, a position that is thought to be important for its toxic effects. uky.edu The neurotoxicity associated with these fragments is linked to their ability to interact with and damage mitochondria. researchgate.netnih.gov

Impact of Met-35 Oxidation on Aggregation State

While Met-35 oxidation generally hinders aggregation, the specific effects can vary depending on the Aβ isoform. For instance, while oxidation extends the lag time for Aβ(1-42) fiber formation, it surprisingly reduces the lag time for Aβ(1-40) fiber formation, although it leads to the generation of highly fragmented fibers for both. qmul.ac.uk In the context of shorter fragments, oxidation of Met-35 in Aβ(31-35) has been shown to attenuate its toxic and pro-apoptotic effects on isolated brain mitochondria. researchgate.netacs.org This suggests that the less aggregated or differently aggregated forms of the oxidized peptide are less harmful.

Consequences of Met-35 Substitution (e.g., Norleucine) on Peptide Behavior

To further investigate the role of Met-35, researchers have substituted it with other amino acids, most notably norleucine (Nle), which is a close structural analog of methionine but lacks the sulfur atom and is therefore not susceptible to oxidation. wikipedia.org

Studies have consistently shown that substituting Met-35 with norleucine in Aβ fragments like Aβ(31-35) and Aβ(25-35) completely abrogates their toxic and apoptotic effects. researchgate.netmedscimonit.comacs.orgwikipedia.org For example, the Aβ(31-35)Nle-35 analog had no effect on the biochemical parameters that are typically altered by the native peptide in isolated mitochondria. researchgate.netnih.gov This highlights the critical role of the methionine residue itself, and not just the hydrophobicity of that position, in mediating the peptide's harmful activities.

In the context of full-length Aβ, the effects of Met-35 substitution can be more moderate. Some studies have found that substituting Met-35 with norleucine or valine had only moderate effects on the assembly of Aβ and did not significantly change its neurotoxicity in several assays. nih.govmit.edu This suggests that while Met-35 is crucial for the toxicity of shorter fragments like Aβ(31-35), its role in the toxicity of the full-length peptide might be more complex and context-dependent.

| Modification | Effect on Aggregation | Effect on Toxicity/Apoptosis | Reference |

|---|---|---|---|

| Oxidation to Methionine Sulfoxide (B87167) | Attenuates/delays aggregation and protofibril formation. | Reduces toxic and pro-apoptotic effects. | researchgate.netuni-konstanz.deacs.org |

| Substitution with Norleucine (Nle) | Can have moderate effects on full-length Aβ assembly. | Completely abrogates toxic and apoptotic effects of Aβ(31-35) and Aβ(25-35). | researchgate.netmedscimonit.comacs.orgwikipedia.org |

Research Methodologies and Experimental Models in Aβ 31 35 Studies

In Vitro Experimental Systems

In vitro models are fundamental for dissecting the specific cellular and molecular pathways affected by Aβ(31-35). These systems allow for controlled experiments that can elucidate the direct effects of the peptide on various biological components.

Isolated Subcellular Components (e.g., Rat Brain Mitochondria)

Researchers frequently use isolated mitochondria from rat brains to study the direct impact of Aβ(31-35) on this vital organelle. researchgate.netnih.gov Studies have shown that exposure of isolated rat brain mitochondria to Aβ(31-35) can induce several detrimental effects, including the release of cytochrome c, mitochondrial swelling, and a significant reduction in mitochondrial oxygen consumption. researchgate.netnih.gov These events are indicative of mitochondrial dysfunction and the initiation of apoptotic pathways. researchgate.net

Interestingly, the oxidation state of the methionine-35 residue within the Aβ(31-35) sequence appears to be a critical determinant of its toxicity. When this residue is oxidized, the peptide's ability to induce these damaging effects on isolated mitochondria is significantly attenuated or even completely abrogated. nih.gov This suggests that the redox state of methionine-35 plays a pivotal role in the neurotoxicity of Aβ(31-35). researchgate.netnih.gov

Table 1: Effects of Aβ(31-35) on Isolated Rat Brain Mitochondria

| Experimental Observation | Effect of Aβ(31-35) | Effect of Aβ(31-35) with Oxidized Methionine-35 | Reference |

|---|---|---|---|

| Cytochrome c Release | Large release | Attenuated/Abrogated | nih.gov |

| Mitochondrial Respiration | Significant reduction | Attenuated/Abrogated | nih.gov |

| Mitochondrial Swelling | Induced | Attenuated | researchgate.net |

| Mitochondrial Membrane Potential | Slight drop | Attenuated/Abrogated | nih.gov |

Cell Culture Models

Cell culture models provide a more complex system than isolated components, allowing for the study of cellular responses to Aβ(31-35) in a more integrated environment.

Neuronal cell lines are widely used to investigate the neurotoxic mechanisms of Aβ(31-35).

PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a common model for studying neuronal differentiation and death. Research has demonstrated that Aβ(31-35) induces neurotoxicity in undifferentiated PC12 cells through an apoptotic pathway, which includes the activation of caspases and DNA fragmentation. nih.gov In contrast, the related fragment Aβ(25-35) also induces neurotoxicity but does not appear to trigger the same apoptotic biochemical features. nih.gov The substitution of methionine-35 with norleucine in Aβ(31-35) has been shown to inhibit the apoptotic effects of the peptide in PC12 cells. acs.orgnih.gov

NT-2 Neurons: The human teratocarcinoma cell line, Ntera 2/cl-D1 (NT-2), can be differentiated into neuron-like cells and serves as a human-derived model. Studies have shown that Aβ(31-35) is cytotoxic to differentiated NT-2 neurons. medchemexpress.comwestminster.ac.uknih.gov This cytotoxicity is linked to the peptide's ability to increase the activity of cyclin-dependent kinase-1 (CDK-1), an effect that can be prevented by the CDK-1 inhibitor olomoucine. westminster.ac.uknih.gov

SH-SY5Y Cells: This human neuroblastoma cell line is another valuable tool for studying the effects of Aβ peptides. While much of the research on this cell line has utilized the Aβ(25-35) fragment, these studies provide a basis for understanding the general mechanisms of amyloid toxicity that are relevant to Aβ(31-35). jmb.or.krspandidos-publications.com For instance, studies with Aβ(25-35) have shown it induces cytotoxicity, increases inflammatory mediators, and causes oxidative stress in SH-SY5Y cells. biomolther.orgplos.org

Primary neuronal cultures, derived directly from animal brain tissue, offer a model that more closely resembles the in vivo environment compared to cell lines.

Rat Cortical Neurons: Studies using primary cultures of rat cortical neurons have shown that Aβ(31-35) can induce apoptosis. jst.go.jp The neurotoxicity of Aβ(31-35) in these cells is comparable to that of Aβ(25-35) and is associated with DNA damage and alterations in the expression of apoptosis-related genes like Bax and p53. nih.gov

Rat Hippocampal Neurons: Research on cultured rat hippocampal neurons has revealed that Aβ(31-35) can rapidly and irreversibly inhibit fast axonal transport. capes.gov.brjneurosci.org This effect is associated with the polymerization and aggregation of intracellular actin. capes.gov.brjneurosci.org The ability of Aβ to disrupt this crucial neuronal process appears to reside within the 31-35 amino acid sequence. capes.gov.brjneurosci.org Furthermore, in vivo studies have shown that Aβ(31-35) can potentiate long-term depression (LTD) in the hippocampal CA1 region of rats, suggesting a role in synaptic dysfunction. researchgate.net

To investigate cytotoxic effects that occur independently of mitochondria, researchers have turned to models such as human red blood cells (RBCs). These cells lack mitochondria, providing a unique system to isolate other potential mechanisms of toxicity. nih.gov Studies have shown that exposure of RBCs to Aβ(31-35) leads to a marked stimulation of the pentose (B10789219) phosphate (B84403) pathway and a significant inhibition of the enzyme catalase. nih.gov These findings suggest that Aβ(31-35) can induce oxidative stress and interfere with antioxidant defense mechanisms even in the absence of mitochondria. nih.govfrontiersin.org As with mitochondrial studies, the oxidation of methionine-35 in Aβ(31-35) reduces these toxic effects on red blood cells. nih.gov

Table 2: Summary of In Vitro Models for Aβ(31-35) Research

| Model System | Cell/Component Type | Key Findings | References |

|---|---|---|---|

| Isolated Subcellular Components | Rat Brain Mitochondria | Induces cytochrome c release, swelling, and reduced oxygen consumption. researchgate.netnih.gov | researchgate.netnih.govnih.gov |

| Neuronal Cell Lines | PC12 Cells | Induces apoptosis via caspase activation and DNA fragmentation. nih.gov | nih.govacs.orgnih.gov |

| NT-2 Neurons | Cytotoxic; increases CDK-1 activity. medchemexpress.comwestminster.ac.uknih.gov | medchemexpress.comwestminster.ac.uknih.gov | |

| SH-SY5Y Cells | Aβ peptides induce cytotoxicity and oxidative stress. jmb.or.krspandidos-publications.combiomolther.orgplos.org | jmb.or.krspandidos-publications.combiomolther.orgplos.org | |

| Primary Neuronal Cultures | Rat Cortical Neurons | Induces apoptosis and DNA damage. jst.go.jpnih.gov | jst.go.jpnih.gov |

| Rat Hippocampal Neurons | Inhibits fast axonal transport; potentiates long-term depression. capes.gov.brjneurosci.orgresearchgate.net | capes.gov.brjneurosci.orgjneurosci.orgresearchgate.net | |

| Non-Mitochondrial Cell Models | Human Red Blood Cells | Stimulates pentose phosphate pathway; inhibits catalase. nih.gov | nih.govfrontiersin.orgoup.com |

Primary Neuronal Cultures (e.g., Rat Cortical Neurons, Rat Hippocampal Neurons)

In Vivo Animal Models

While in vitro studies are invaluable for mechanistic insights, in vivo animal models are essential for understanding the complex physiological and behavioral consequences of Aβ pathology. Various animal models, primarily rodents, are used in Aβ research. mdpi.com

Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease are common. mdpi.comaginganddisease.org These models develop age-related amyloid plaques and cognitive deficits. mdpi.comscienceopen.com Rat models are also utilized as they are genetically and physiologically closer to humans than mice. mdpi.com

A key technique in Aβ research is the injection of pre-formed Aβ seeds, including fragments like Aβ(25-35) which shares the toxic core with Aβ(31-35), into the brains of these animals. mdpi.comwho.int This can induce amyloid plaque formation, neuroinflammation, and memory loss, effectively modeling key aspects of Alzheimer's disease pathology. mdpi.complos.org For example, intrahippocampal injection of Aβ(25-35) in rats has been shown to cause learning and memory deficits. who.int These in vivo models are crucial for evaluating the potential efficacy of novel therapeutic strategies, such as immunotherapy. For instance, an antibody targeting the 31-35 sequence of Aβ has been shown to attenuate Aβ1-42-induced impairments in spatial memory and hippocampal synaptic plasticity in rats. nih.gov

Rodent Models for Synaptic Plasticity Studies (e.g., Rats for LTD/LTP)

Rodent models, particularly rats, are instrumental in studying the effects of the beta-amyloid (Aβ) fragment Aβ(31-35) on synaptic plasticity, the cellular mechanism underlying learning and memory. Key forms of synaptic plasticity investigated are long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses.

Studies have shown that Aβ(31-35) significantly impacts these processes. In vivo research on rats has demonstrated that this peptide fragment suppresses LTP in the hippocampal CA1 region. nih.govcapes.gov.br This suppression is dose- and time-dependent, with higher concentrations and longer exposure leading to a more pronounced effect. capes.gov.br Interestingly, the Aβ(31-35)-induced suppression of LTP is not believed to be mediated by presynaptic processes. nih.gov Evidence suggests that L-type Ca2+ channels may be a primary pathway through which Aβ(31-35) exerts its inhibitory effects on LTP. nih.gov

Conversely, Aβ(31-35) has been found to potentiate LTD in the same hippocampal region of rats. nih.govresearchgate.net Similar to its effects on LTP, the potentiation of LTD by Aβ(31-35) is dose-dependent. nih.govresearchgate.net This dual effect—suppressing LTP and enhancing LTD—is thought to contribute to the cognitive impairments observed in conditions where Aβ peptides accumulate. nih.govresearchgate.net

The neurotoxic effects of Aβ(31-35) on synaptic plasticity have been linked to specific molecular pathways. For instance, the administration of Aβ(31-35) in rats has been shown to activate Caspase-3 and inhibit STAT3 in the hippocampus, and these effects can be prevented by the neuroprotective peptide Rattin. researchgate.net

The following table summarizes key findings from rodent model studies on Aβ(31-35) and synaptic plasticity:

| Model Organism | Brain Region | Plasticity Type | Effect of Aβ(31-35) | Reference |

| Rat (in vivo) | Hippocampal CA1 | LTP | Suppression | nih.govcapes.gov.br |

| Rat (in vivo) | Hippocampal CA1 | LTD | Potentiation | nih.govresearchgate.net |

Biophysical and Biochemical Analytical Techniques

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence)

Spectroscopic techniques are pivotal in elucidating the structural and aggregation properties of Aβ(31-35).

Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides. Studies using CD have shown that Aβ peptides can undergo a conformational transition from a soluble, random coil structure to an aggregated β-sheet structure, which is associated with neurotoxicity. nih.govnih.gov For the related fragment Aβ(25-35), CD spectroscopy has confirmed that it adopts a β-sheet conformation under conditions that promote aggregation. nih.govnih.gov This technique is also valuable for screening potential inhibitors of Aβ aggregation. acs.org

Fluorescence spectroscopy , often using dyes like Thioflavin T (ThT), is a standard method for monitoring the kinetics of amyloid fibril formation. ThT exhibits a significant increase in fluorescence upon binding to β-sheet-rich structures, allowing for real-time tracking of aggregation. This method has been used to confirm that fragments like Aβ(25-35) form fibrils with a high β-sheet content, similar to the full-length Aβ peptide. nih.gov Fluorescence intensity measurements, in conjunction with laser scanning confocal microscopy, have also been used to quantify the uptake and accumulation of Aβ peptides within cells. researchgate.net

Microscopy Techniques (e.g., Electron Microscopy, Laser Scanning Confocal Microscopy)

Microscopy techniques provide direct visualization of Aβ(31-35) aggregates and their interactions with cellular components.

Electron Microscopy (EM) , particularly Transmission Electron Microscopy (TEM), offers high-resolution imaging of the morphology of Aβ aggregates. TEM has been used to visualize the fibrillar structures formed by Aβ peptides and to study the effects of potential aggregation inhibitors. akjournals.com Recent advancements, such as liquid-phase transmission electron microscopy (LTEM), are enabling real-time visualization of the dynamic processes of Aβ oligomerization and protofibril formation. biorxiv.org

Laser Scanning Confocal Microscopy (LSCM) is a powerful tool for imaging fluorescently labeled Aβ peptides in both fixed and living cells. mdpi.comvertilon.com It allows for the three-dimensional reconstruction of Aβ distribution within cells and tissues, providing insights into its uptake, trafficking, and localization in subcellular compartments like lysosomes. researchgate.netresearchgate.net LSCM has been employed to investigate the effects of Aβ(31-35) on neuronal mitochondrial membrane potential. nih.gov The technique's ability to perform optical sectioning reduces out-of-focus blur, resulting in high-resolution images of Aβ plaques and their association with other cellular structures. mdpi.com

X-Ray Diffraction

X-ray diffraction is a fundamental technique for determining the three-dimensional atomic structure of molecules, including amyloid fibrils. X-ray fiber diffraction studies of amyloid fibrils, including those formed by Aβ fragments, have established the characteristic "cross-β" structure, where β-strands run perpendicular to the fibril axis. pnas.org

Powder X-ray diffraction studies have been conducted on assemblies of Aβ(31-35). nih.gov These studies revealed that Aβ(31-35) forms a β-sheet structure and provided detailed information about its unit cell dimensions. nih.gov The analysis of the diffraction data led to an atomic model showing a reverse turn at Gly33, resulting in intramolecular hydrogen bonding between antiparallel chains. nih.gov This structural insight is crucial for understanding how Aβ(31-35) might interact with cellular targets. nih.gov X-ray crystallography has also been used to study the interaction of Aβ(31-35) with enzymes like thermolysin, providing a structural basis for how these enzymes might be inhibited by Aβ fragments. pdbj.org

The table below presents the unit cell dimensions for Aβ(31-35) obtained from X-ray diffraction studies. nih.gov

| Peptide | a (Å) | b (Å) | c (Å) |

| Aβ(31-35) | 9.36 | 15.83 | 20.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of peptides like Aβ(31-35) in solution and solid states.

Solution NMR studies have shown that monomeric Aβ peptides are largely unstructured or exist in a random coil conformation in aqueous solution. acs.org However, NMR can detect subtle structural propensities, such as the tendency to form β-strand structures in hydrophobic regions, including the Ile31-Val36 segment. acs.org Two-dimensional NMR techniques have been used to suggest that the related Aβ(25-35) fragment can adopt a type I β-turn around its C-terminal residues in certain solvents. nih.govresearchgate.net

Solid-state NMR (ssNMR) is particularly powerful for characterizing the structure of insoluble amyloid fibrils. ssNMR has been instrumental in developing detailed structural models of Aβ fibrils, confirming the in-register parallel β-sheet arrangement of the peptide chains. pnas.org These models show that residues in the C-terminal region, including the 31-35 sequence, adopt a β-strand conformation. pnas.org

The following table summarizes the structural information for Aβ(31-35) and related fragments obtained from NMR studies.

| Technique | Peptide Fragment | Solvent/State | Key Structural Finding | Reference |

| Solution NMR | Aβ(1-42) | Aqueous | Propensity for β-strand at Ile31-Val36 | acs.org |

| 2D NMR | Aβ(25-35) | DMSO-d6 | Type I β-turn at C-terminus | nih.govresearchgate.net |

| Solid-state NMR | Aβ(1-40) | Fibril | In-register parallel β-sheet | pnas.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and aggregation pathways of peptides like beta-Amyloid (Aβ)(31-35) at an atomic level. tandfonline.compnas.org These simulations provide insights into the molecular mechanisms that are often difficult to capture through experimental methods alone. tandfonline.com

MD simulations have been employed to investigate the folding, oligomerization, and interaction of Aβ fragments with various environments and molecules. mdpi.compnas.org Studies have revealed that the aggregation process is influenced by the peptide's environment; for instance, Aβ peptides tend to form β-hairpin structures more readily at hydrophilic/hydrophobic interfaces, such as air-water interfaces or cell membrane surfaces, which can accelerate aggregation. mdpi.com The simulations can trace the entire unfolding process of a peptide from a helical to a coil structure, identifying intermediates with β-sheet components that are crucial for aggregation. pnas.org

Research using MD simulations has highlighted the importance of specific residues in the aggregation process. For example, simulations have shown that four glycine (B1666218) residues (G25, G29, G33, and G37) are critical for the formation of β-sheets in the longer Aβ40 peptide in aqueous solutions. pnas.org In the context of the Aβ(31-35) fragment (Ile-Ile-Gly-Leu-Met), simulations have investigated its interaction with potential therapeutic agents. One such study explored the interaction of Aβ(31-35) with cannabidiol (B1668261) (CBD), proposing that CBD might inhibit cytotoxicity by affecting the peptide's secondary structure and aggregation tendencies. nih.gov These simulations suggested that Aβ(31-35) itself does not show strong aggregation properties in aqueous solution but can be adsorbed by clusters of CBD. nih.gov Furthermore, the simulations identified that the MET35 residue of Aβ(31-35) is a key site for interaction with CBD. acs.org

The driving forces behind Aβ oligomerization are complex, involving regions of high hydrophobicity. tandfonline.com MD simulations have identified a central region (G29AIIGLM35) as one of the highly aggregation-prone segments in the full Aβ peptide, underscoring the relevance of the (31-35) fragment in aggregation studies. tandfonline.com These computational approaches are crucial for understanding the initial, transient stages of oligomerization that are experimentally challenging to characterize. pnas.org

Biochemical Assays for Cell Viability (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells. In the context of Aβ(31-35) research, the MTT assay is a fundamental tool for quantifying the neurotoxic effects of this peptide fragment on various neuronal cell lines. nih.goveuropeanreview.org

Studies have consistently used the MTT assay to demonstrate that exposure to Aβ(31-35) leads to a significant decrease in the viability of cultured neurons, such as rat cortical neurons and PC12 cells. nih.govcambridge.org For example, treatment of cultured rat cortical neurons with Aβ(31-35) resulted in a measurable decrease in MTT absorbance values, indicating reduced cell viability and confirming the peptide's direct toxic effect on neurons. nih.gov Similarly, research on PC12 cells has shown that Aβ(31-35) induces cell death, contrasting its effects with other fragments like Aβ(25-35). d-nb.info

The MTT assay is also crucial for evaluating the efficacy of potential neuroprotective compounds against Aβ(31-35)-induced toxicity. Researchers pretreat or co-treat neuronal cells with a test compound and then expose them to Aβ(31-35). An increase in cell viability compared to cells treated with Aβ(31-35) alone suggests a protective effect. For instance, studies have shown that compounds like genistein (B1671435) and folic acid can increase the viability of Aβ(31-35)-treated neurons, as measured by the MTT assay. cambridge.orgcambridge.org

The table below summarizes findings from a representative study using the MTT assay to evaluate neurotoxicity and neuroprotection.

| Cell Type | Treatment Group | Outcome | Finding | Reference |

| Cultured Rat Cortical Neurons | Control | Baseline Viability | Normal cell viability established. | nih.gov |

| Cultured Rat Cortical Neurons | Aβ(31-35) | Decreased Cell Viability | Aβ(31-35) is directly toxic to neurons. | nih.gov |

| Cultured Rat Cortical Neurons | Genistein + Aβ(31-35) | Increased Cell Viability | Genistein shows protective effects. | cambridge.org |

| Cultured Rat Cortical Neurons | Folic Acid + Aβ(31-35) | Increased Cell Viability | Folic acid shows protective effects. | cambridge.org |

Techniques for DNA Damage Assessment (e.g., Single Cell Gel Electrophoresis)

Single Cell Gel Electrophoresis, commonly known as the comet assay, is a sensitive and reliable method for detecting DNA damage at the level of individual cells. jneurosci.org21stcenturypathology.com This technique is particularly valuable in neurodegenerative disease research for assessing genotoxicity, as DNA damage is considered a potent trigger for neuronal apoptosis. jneurosci.orgnih.gov The assay allows for the quantification of DNA strand breaks, alkali-labile sites, and damage arising from incomplete excision repair. jneurosci.org

In studies involving Aβ(31-35), the comet assay has been used to provide direct evidence that this peptide fragment induces significant DNA damage in neuronal cells. When cultured rat cortical neurons were treated with Aβ(31-35), the comet assay revealed a significantly higher percentage of "comet cells" and increased tail length compared to control cells. nih.gov The "comet tail" consists of fragmented DNA that migrates away from the nucleus during electrophoresis, with the length and intensity of the tail being proportional to the amount of DNA damage. 21stcenturypathology.com

The alkaline version of the comet assay is the most widely used variant as it can detect both single and double-strand DNA breaks. 21stcenturypathology.com Research has demonstrated that Aβ(31-35) damages the integrity of nuclear DNA, which is a critical step leading to neuronal apoptosis. cambridge.orgcambridge.org The ability to quantify this damage provides a means to understand the mechanisms of Aβ toxicity and to evaluate the protective effects of potential therapeutic agents. For example, the neuroprotective effects of genistein and folic acid were, in part, confirmed by their ability to reduce the percentage of comet cells and shorten the comet tail length in neurons exposed to Aβ(31-35). cambridge.orgcambridge.org

The following table presents typical findings from a comet assay study on Aβ(31-35).

| Cell Type | Treatment | Key Metric | Result | Implication | Reference |

| Cultured Rat Cortical Neurons | Control | Percentage of Comet Cells | 4.5% | Baseline level of DNA damage is low. | nih.gov |

| Cultured Rat Cortical Neurons | Aβ(31-35) | Percentage of Comet Cells | 48.5% | Aβ(31-35) causes significant DNA damage. | nih.gov |

| Cultured Rat Cortical Neurons | Control | Comet Tail Length (µm) | 5.2 ± 1.1 | Minimal DNA fragmentation in untreated cells. | nih.gov |

| Cultured Rat Cortical Neurons | Aβ(31-35) | Comet Tail Length (µm) | 54.2 ± 6.8 | Substantial DNA fragmentation induced by Aβ(31-35). | nih.gov |

Gene Expression Analysis (e.g., RT-PCR for Bcl-2, Bax, p53)

Gene expression analysis using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) is fundamental to understanding the molecular pathways affected by Aβ(31-35). This method allows for the measurement of mRNA levels of specific genes, providing insight into how the peptide influences cellular processes, particularly apoptosis or programmed cell death. nih.govnih.gov The focus is often on apoptosis-regulatory genes such as the anti-apoptotic gene Bcl-2 and the pro-apoptotic genes Bax and p53. nih.govcambridge.org

The Bcl-2 family of proteins plays a central role in regulating apoptosis, with the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members being a critical determinant of cell fate. The tumor suppressor gene p53 can induce apoptosis by activating the transcription of pro-apoptotic genes like Bax. cambridge.orgnih.gov

Studies have consistently shown that exposure of neuronal cells to Aβ(31-35) alters the expression of these key apoptotic genes. RT-PCR analyses of cultured rat cortical neurons treated with Aβ(31-35) revealed a significant downregulation of Bcl-2 mRNA and a concurrent upregulation of Bax and p53 mRNA. nih.govcambridge.org This shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a key mechanism underlying the neurotoxicity of Aβ(31-35). nih.gov

This analytical approach is also instrumental in assessing the mechanism of action of neuroprotective agents. For instance, when Aβ(31-35)-treated neurons were co-incubated with compounds like carbachol, genistein, or folic acid, RT-PCR analysis showed a reversal of the gene expression changes. cambridge.orgnih.gov These agents were found to ameliorate the Aβ(31-35)-induced downregulation of Bcl-2 and upregulation of Bax and p53, suggesting that their protective effects are mediated through the modulation of these apoptotic genes. cambridge.orgnih.gov

The data table below summarizes the typical gene expression changes observed in response to Aβ(31-35).

| Gene | Gene Function | Effect of Aβ(31-35) Treatment | Implication | Reference |

| Bcl-2 | Anti-apoptotic | Downregulation | Promotes apoptosis | nih.govcambridge.orgnih.gov |

| Bax | Pro-apoptotic | Upregulation | Promotes apoptosis | nih.govcambridge.orgnih.gov |

| p53 | Pro-apoptotic (Tumor Suppressor) | Upregulation | Promotes apoptosis | nih.govcambridge.orgnih.gov |

Protein Separation and Characterization (e.g., SEC, FTICR-MS)

The separation and characterization of different Aβ oligomeric species are critical for understanding their specific roles in neurotoxicity. Techniques such as Size Exclusion Chromatography (SEC) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) are employed for this purpose.

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size. nih.govnih.gov It is a primary method for isolating and defining different Aβ oligomer preparations. nih.gov In Aβ research, SEC is used to separate monomers from various soluble oligomeric species and larger aggregates. nih.govresearchgate.net Studies have shown that Aβ peptides can form a heterogeneous mixture of species, including monomers, dimers, trimers, and larger oligomers. pnas.orgnih.gov By fractionating crude peptide preparations or cell culture media, researchers can isolate specific oligomer sizes and then test their biological activity. nih.govnih.gov For example, SEC has been used to demonstrate that oxidizing the methionine-35 residue in Aβ peptides leads to a prevalence of monomers and dimers over larger oligomers, which correlates with reduced neurotoxicity. uni-konstanz.de This highlights the importance of separating these species to establish structure-activity relationships.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a high-resolution mass spectrometry technique that can provide precise mass measurements and detailed structural information about complex mixtures of biomolecules. While specific applications of FTICR-MS to the Aβ(31-35) fragment are less commonly detailed in the literature compared to full-length Aβ, mass spectrometry, in general, is a vital tool. It is used to confirm the identity and purity of synthetic peptides and to characterize modifications, such as the oxidation of methionine-35, which has been shown to significantly attenuate the aggregation and neurotoxicity of Aβ peptides. uni-konstanz.de High-resolution mass spectrometry can distinguish between the reduced and oxidized forms of the peptide, which is crucial for interpreting toxicity data correctly. uni-konstanz.de

Together, these techniques provide essential information on the aggregation state and structural integrity of the Aβ(31-35) peptide, which is fundamental for linking specific oligomeric forms to their neurotoxic effects.

| Technique | Principle | Application in Aβ(31-35) Research | Key Findings | Reference |

| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Isolating different oligomeric states of Aβ peptides. | Aβ forms a mix of monomers and oligomers; oxidation of Met-35 reduces the formation of large oligomers. | nih.govuni-konstanz.de |

| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) | High-resolution mass-to-charge ratio measurement | Characterizing peptide identity, purity, and post-translational modifications. | Confirms peptide mass and can identify modifications like Met-35 oxidation, which impacts toxicity. | uni-konstanz.de |

Theoretical Frameworks and Hypotheses Incorporating Aβ 31 35

The Amyloid Cascade Hypothesis and Fragment Contribution

The amyloid cascade hypothesis, first proposed in the early 1990s, posits that the accumulation of amyloid-beta (Aβ) peptides is the primary event that initiates the pathological cascade leading to Alzheimer's disease (AD). cell-stress.comresearchgate.netnih.govnih.gov This hypothesis suggests that the deposition of Aβ triggers a series of downstream events, including the formation of neurofibrillary tangles, synaptic dysfunction, and ultimately, neuronal cell death, resulting in cognitive decline. cell-stress.comnih.govfrontiersin.orgresearchgate.net The strongest support for this hypothesis comes from genetic evidence, where mutations in the amyloid precursor protein (APP) gene, from which Aβ is derived, or in the presenilin genes, which are involved in Aβ production, lead to early-onset familial AD. nih.govembopress.org

Aβ(31-35) as a Critical Initiator in Pathogenic Events

Emerging evidence suggests that the Aβ(31-35) fragment may act as a critical initiator in the pathogenic cascade. Studies have indicated that this specific sequence is an effective active center responsible for the neurotoxicity of the larger Aβ molecule both in laboratory settings and in living organisms. nih.gov The accumulation of Aβ is considered a key morphological hallmark of the early stages of AD and is thought to be an activator for subsequent damaging events. frontiersin.org The interaction of Aβ peptides with the cell membrane is a potential trigger that starts the formation of larger, toxic aggregates and leads to membrane damage and progressive neurotoxicity. researchgate.net The idea that toxic Aβ aggregates are the critical initiators that trigger the progression of the disease is a central tenet of the amyloid hypothesis. frontiersin.orgresearchgate.net

Debate and Refinements of the Hypothesis

Despite its influence, the amyloid cascade hypothesis has been the subject of ongoing debate and refinement since its inception. researchgate.netnih.govresearchgate.net A significant point of contention is the observation that the extent of amyloid plaque deposition in the brain does not always correlate with the severity of cognitive impairment. nih.govresearchgate.net This has led to the suggestion that soluble Aβ oligomers, rather than the insoluble fibrillar plaques, may be the primary neurotoxic species. cell-stress.comnih.govresearchgate.net

Furthermore, the initial linear model of the hypothesis has been challenged, with researchers now considering the influence of other factors such as inflammation, oxidative stress, and the role of other Aβ fragments. researchgate.netnih.gov The discovery of various Aβ fragments, including N-terminally truncated and modified forms, has added another layer of complexity, suggesting that a more nuanced understanding of the different Aβ species and their specific roles is necessary. acs.orgacs.org Some researchers have even proposed alternative hypotheses, such as the "Beta Amyloid Dysfunction hypothesis," which emphasizes the loss of the normal physiological function of Aβ monomers in addition to the gain of toxic function from oligomers. frontiersin.org These ongoing discussions and refinements highlight the dynamic nature of research in this field as scientists work to fully elucidate the complex mechanisms underlying AD.

The Methionine-35 Redox Hypothesis

The Methionine-35 (Met-35) redox hypothesis centers on the critical role of the single methionine residue at position 35 within the Aβ sequence, particularly in its shorter, toxic fragments like Aβ(31-35). This hypothesis posits that the oxidation state of Met-35 is a key determinant of the peptide's neurotoxicity. researchgate.nettorvergata.itnih.gov

Role of Met-35 Oxidative State in Aβ(31-35) Toxicity

The methionine at position 35 is highly susceptible to oxidation, a process that can be initiated by reactive oxygen species. nih.govnih.gov The redox state of this residue appears to be crucial for the toxic effects of Aβ fragments. researchgate.net Studies have shown that Aβ(31-35) with a reduced (non-oxidized) Met-35 is strongly neurotoxic, inducing events like the release of cytochrome c from mitochondria and mitochondrial swelling. researchgate.netnih.gov This form of the peptide can enter cells and trigger apoptotic signals, leading to cell death. researchgate.net

In contrast, when the Met-35 residue in Aβ(31-35) is oxidized to methionine sulfoxide (B87167), its toxicity is significantly reduced. researchgate.netnih.govnih.gov This oxidized form of the peptide shows attenuated or completely abrogated toxic effects on isolated brain mitochondria. nih.gov For instance, exposure of red blood cells to Aβ(31-35) with oxidized Met-35 resulted in a lower inhibition of catalase activity compared to the non-oxidized peptide. nih.gov This suggests that the oxidation of Met-35 may serve as a protective mechanism, rendering the peptide less harmful. torvergata.it

| Peptide | Effect on Isolated Rat Brain Mitochondria | Reference |

| Aβ(31-35) | Release of cytochrome c, mitochondrial swelling, reduced oxygen consumption | researchgate.netnih.gov |